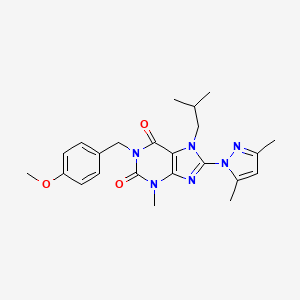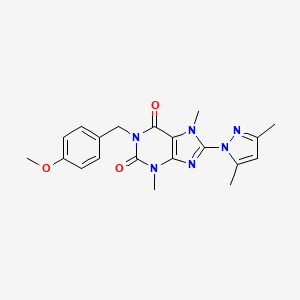![molecular formula C19H13F3N4OS2 B6563832 N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide CAS No. 1172811-10-7](/img/structure/B6563832.png)
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and diverse applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide typically involves multi-step reactions:
Formation of the Pyrazole Core: : This can be achieved via the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds.
Introduction of Thiophene and Thiazole: : Subsequent steps involve the incorporation of thiophene and thiazole rings through heterocyclic synthesis strategies, often utilizing catalysts or specific conditions to promote ring formation.
Benzamide Group Addition: : The final step involves acylation reactions to introduce the benzamide group, often using reagents like trifluoromethyl benzoyl chloride under basic conditions.
Industrial Production Methods
For large-scale production, the process may be optimized through:
Batch or Continuous Flow Processes: : Depending on the desired scale, either batch reactors or continuous flow systems can be utilized.
Catalysis and Green Chemistry: : Employing catalysts to improve yields and minimize waste, aligning with green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation reactions, especially at the thiazole and thiophene rings, leading to various oxidized derivatives.
Substitution Reactions: : N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide can participate in nucleophilic and electrophilic substitution reactions, particularly at positions susceptible to such transformations.
Condensation Reactions: : The compound can undergo condensation reactions, forming larger molecules or cyclic structures.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Including sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium or platinum catalysts are often employed in various reactions.
Major Products Formed
Oxidized Derivatives: : Resulting from reactions with oxidizing agents.
Substituted Products: : Formed through various substitution reactions.
科学的研究の応用
Chemistry
Intermediate in Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Potential Drug Candidate: : Its unique structure makes it a candidate for drug discovery, targeting specific biological pathways.
Biological Probes: : Used in research to study enzyme activities and protein interactions.
Industry
Advanced Materials: : Utilized in the development of advanced materials with specific electronic properties.
Catalysis: : Acts as a catalyst in various industrial chemical reactions.
作用機序
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide exerts its effects by:
Targeting Specific Enzymes or Receptors: : Its structure allows it to bind selectively to certain enzymes or receptors, modulating their activity.
Pathway Interference: : It can interfere with specific biochemical pathways, leading to therapeutic effects or altering metabolic processes.
類似化合物との比較
Compared to other compounds with similar structures, N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is unique due to:
Enhanced Stability: : Its trifluoromethyl group imparts greater stability.
Selective Reactivity: : The presence of multiple heterocyclic rings provides unique reactive sites.
List of Similar Compounds
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-benzamide: : Lacks the trifluoromethyl group.
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-methylbenzamide: : Substituted with a methyl group instead of trifluoromethyl.
This compound's versatility and complex structure make it a significant subject of research and application across various scientific domains.
特性
IUPAC Name |
N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4OS2/c1-11-9-16(24-17(27)12-5-2-3-6-13(12)19(20,21)22)26(25-11)18-23-14(10-29-18)15-7-4-8-28-15/h2-10H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZWNHPPZLGQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B6563753.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide](/img/structure/B6563772.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6563780.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6563784.png)
![N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B6563787.png)
![2-(2-methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6563789.png)
![3,4-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6563796.png)
![N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(propan-2-yloxy)benzamide](/img/structure/B6563806.png)
![2-(3-methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6563810.png)
![3-chloro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6563811.png)
![2-chloro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6563826.png)
![N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}furan-2-carboxamide](/img/structure/B6563839.png)


